キパジン

概要

説明

キパジンは、ピペラジン系に属するセロトニン作動性薬剤です。当初は抗うつ薬として開発されましたが、医療用として市販されたことはありません . キパジンは、セロトニンの再取り込み阻害剤および中等度選択的セロトニン受容体作動薬として作用するため、主に科学研究で使用されています .

2. 製法

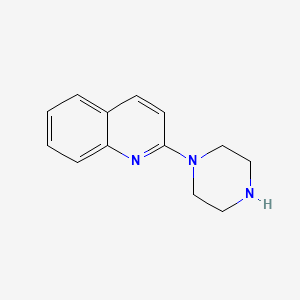

キパジンは、2-クロロキノリンとピペラジンを反応させることによって合成されます この反応は、通常、適切な溶媒中で反応物を還流条件下で加熱することを伴います。

科学的研究の応用

キパジンは、科学研究においていくつかの応用があります。

化学: セロトニン作動性薬剤の研究における基準化合物として使用されています。

生物学: セロトニン受容体の相互作用とシグナル伝達経路を理解するための研究で使用されています。

医学: 臨床使用のために開発されていませんが、潜在的な治療効果が調査されています。

作用機序

キパジンは、セロトニンの再取り込み阻害剤およびセロトニン受容体作動薬として作用することで効果を発揮します。特に5-HT2Aおよび5-HT3サブタイプを含む、様々なセロトニン受容体に結合します . この結合は、セロトニンシグナル伝達経路の活性化につながり、様々な生理学的および行動的効果をもたらします .

生化学分析

Biochemical Properties

Quipazine plays a significant role in biochemical reactions, primarily through its interaction with serotonin receptors. It binds to and activates the serotonin 2A receptor (5-HT2A), leading to a cascade of intracellular signaling events . This interaction is crucial for its psychoactive effects. Additionally, quipazine has been shown to interact with other serotonin receptors, such as 5-HT3, although its primary action is through 5-HT2A .

Cellular Effects

Quipazine influences various cellular processes, particularly in neuronal cells. It has been observed to induce oxidative stress in glutamate-induced cytotoxicity in HT-22 neuronal cells . This effect is mediated through increased levels of reactive oxygen species (ROS) and decreased antioxidant defenses. Quipazine also affects cell signaling pathways, including the activation of immediate early genes (IEGs) in the somatosensory cortex, which are associated with its psychedelic-like properties .

Molecular Mechanism

At the molecular level, quipazine exerts its effects by binding to the 5-HT2A receptor, displacing [3H]ketanserin and activating downstream signaling pathways . This activation leads to the mobilization of calcium ions and the accumulation of inositol monophosphate (IP1), a key mediator in the Gq/11 signaling pathway . Quipazine’s interaction with the 5-HT2A receptor also results in changes in gene expression, particularly the upregulation of IEGs .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of quipazine have been shown to vary over time. Quipazine induces a lasting effect on the head-twitch response (HTR) in mice, with high maximal responses during the peak effect . The stability and degradation of quipazine in vitro and in vivo are critical factors influencing its long-term effects on cellular function. Studies have shown that quipazine’s acute effects are independent of serotonin depletion and 5-HT3 receptor activation .

Dosage Effects in Animal Models

The effects of quipazine vary with different dosages in animal models. At lower doses, quipazine induces significant cellular responses, while higher doses can exacerbate oxidative stress and neurodegeneration . In the mouse HTR model, quipazine produces a dose-dependent increase in head-twitch responses, which are blocked by the 5-HT2A receptor antagonist M100907 . High doses of quipazine have been associated with increased caspase-3 activity, indicating enhanced apoptotic processes .

Metabolic Pathways

Quipazine is involved in several metabolic pathways, primarily through its interaction with serotonin receptors. It affects the metabolic flux of serotonin and related metabolites, influencing neurotransmitter levels and signaling pathways . The enzymatic degradation of quipazine and its metabolites is a critical aspect of its metabolic profile, impacting its overall pharmacokinetics and pharmacodynamics.

Transport and Distribution

Within cells and tissues, quipazine is transported and distributed through various mechanisms. It interacts with specific transporters and binding proteins that facilitate its localization to target sites . The distribution of quipazine within the central nervous system is particularly important for its psychoactive effects, as it needs to reach and activate serotonin receptors in specific brain regions.

Subcellular Localization

Quipazine’s subcellular localization is influenced by targeting signals and post-translational modifications. It is primarily localized to the plasma membrane, where it interacts with serotonin receptors . Quipazine can also be found in intracellular compartments, where it may exert additional effects on cellular function. The precise localization of quipazine within cells is crucial for understanding its mechanism of action and therapeutic potential.

準備方法

Quipazine is synthesized by reacting 2-chloroquinoline with piperazine The reaction typically involves heating the reactants in a suitable solvent under reflux conditions

化学反応の分析

キパジンは、以下を含む様々な化学反応を起こします。

酸化: キパジンは、酸化されてキノリン誘導体となる可能性があります。

還元: 還元反応により、キノリン環構造が修飾される可能性があります。

これらの反応に使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化リチウムアルミニウムなどの還元剤、置換反応用の求核剤などがあります。これらの反応から生成される主な生成物は、一般的にキノリンとピペラジン誘導体です。

類似化合物との比較

キパジンは、以下のような他のセロトニン作動性化合物と比較されます。

- 2C-B-PP

- 6-ニトロキパジン

- ナフチルピペラジン

- ORG-37684

キパジンは、5-HT2Aおよび5-HT3受容体に対する特異的な結合親和性と、動物実験におけるヘッドツイッチ反応を引き起こす能力により、ユニークです . これは、受容体親和性や生理学的効果が異なる他の類似化合物とは異なります。

生物活性

Quipazine is a synthetic compound primarily recognized for its role as a serotonin (5-HT) receptor agonist, particularly at the 5-HT_2A receptor. Its unique pharmacological profile has led to various studies exploring its biological activity across multiple contexts, including neuropharmacology and motor function recovery. This article delves into the biological mechanisms, pharmacological effects, and relevant case studies associated with quipazine.

Quipazine operates mainly through its agonistic action on the 5-HT_2A receptor. This receptor is part of the G protein-coupled receptor family and plays a critical role in modulating neurotransmission and neuronal excitability. Research indicates that quipazine activates this receptor, leading to downstream signaling events such as phosphoinositide turnover and increased intracellular calcium levels, which are pivotal for various neurophysiological processes .

Key Findings on Quipazine's Mechanism:

- Binding Affinity : Quipazine has shown significant binding affinity for 5-HT_2A receptors, as evidenced by [^3H]ketanserin binding assays .

- Immediate Early Genes Activation : Quipazine induces an expression pattern of immediate early genes in the mouse somatosensory cortex, similar to classic psychedelics .

- Head-Twitch Response : In animal models, quipazine elicits a robust head-twitch response, a behavioral indicator of psychedelic-like activity, which can be blocked by 5-HT_2A antagonists .

Pharmacological Properties

Quipazine's pharmacological profile encompasses various effects that extend beyond serotonin receptor activation. It has been studied for its potential therapeutic applications in motor recovery and locomotion.

Effects on Locomotion

In studies involving spinal cord injury models, quipazine demonstrated notable effects on locomotor function:

- Locomotor Recovery : Concurrent treatment with quipazine and robotic step training significantly improved stepping performance in spinal cord-transected mice. The compound facilitated the processing of sensory information necessary for weight-bearing stepping .

- Dosing Effects : At a dosage of 0.5 mg/kg, quipazine improved step shape consistency and increased the number of weight-bearing steps during training sessions. However, these effects were transient and did not persist after discontinuation of the drug .

Case Study 1: Motor Function Recovery

A study investigated the combined effects of quipazine and robotic training on mice with spinal cord injuries. Results indicated that quipazine enhanced motor function when used alongside rehabilitation techniques, highlighting its potential utility in therapeutic settings for individuals with severe motor impairments .

Case Study 2: Neuroprotective Effects

Research has suggested that quipazine may also exert neuroprotective effects under conditions of oxidative stress. In vitro studies showed that appropriate dosing could increase cellular resistance to glutamate-induced damage, which is relevant in neurodegenerative conditions .

Comparative Data Table

The following table summarizes key pharmacological effects and findings related to quipazine:

特性

IUPAC Name |

2-piperazin-1-ylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3/c1-2-4-12-11(3-1)5-6-13(15-12)16-9-7-14-8-10-16/h1-6,14H,7-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRXDAJYKGWNHTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NC3=CC=CC=C3C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

5786-68-5 (maleate (1:1)) | |

| Record name | Quipazine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004774247 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3046952 | |

| Record name | Quipazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3046952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4774-24-7 | |

| Record name | Quipazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4774-24-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quipazine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004774247 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quipazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3046952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | QUIPAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4WCY05C0SJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。